molecular formula C15H17F2N3O2S B2794095 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2197685-52-0

1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2794095
CAS No.: 2197685-52-0
M. Wt: 341.38
InChI Key: KHFQATPFSOEMLC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 3 with a 1-methyl-1H-pyrazole moiety and a 2,4-difluorobenzenesulfonyl group. The sulfonyl group contributes to electron-withdrawing properties, while the fluorine atoms enhance lipophilicity and metabolic stability. Such structural attributes are critical in medicinal chemistry and agrochemical design, where electronic and steric effects influence target binding and pharmacokinetics .

Properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-19-8-6-14(18-19)11-3-2-7-20(10-11)23(21,22)15-5-4-12(16)9-13(15)17/h4-6,8-9,11H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQATPFSOEMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Difluorophenyl Moiety: This step may involve nucleophilic aromatic substitution reactions.

    Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through cyclization of appropriate hydrazine derivatives with diketones or similar compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
The compound has been studied for its potential as a serotonin receptor antagonist. Research indicates that derivatives of sulfonylpiperidines exhibit significant binding affinities to the 5-HT6 receptor, which is implicated in mood regulation and cognition. In a study involving various piperidine derivatives, several compounds showed moderate to high antagonist activity at the 5-HT6 receptor, suggesting potential applications in treating depression and cognitive disorders .

2. Antimicrobial Properties
In the realm of antimicrobial research, compounds similar to 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have demonstrated promising antifungal and antibacterial activities. The incorporation of pyrazole moieties has been linked to enhanced antimicrobial efficacy against various pathogens, including resistant strains. A series of related compounds were synthesized and evaluated for their antimicrobial properties, with some exhibiting significant inhibition rates against fungal strains .

3. Antioxidant Activity
Research has also highlighted the antioxidant potential of piperidine derivatives. Compounds containing pyrazole rings have shown considerable activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have employed assays such as DPPH inhibition to quantify antioxidant activity, revealing that certain structural modifications can enhance this property .

Pharmacological Insights

1. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and provide insights into its potential therapeutic applications. For instance, docking analyses have shown favorable interactions with targets involved in inflammation and pain signaling pathways .

2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the pharmacological profile of compounds. Investigations into the effects of different substituents on the piperidine and pyrazole rings have led to the identification of structural features that enhance biological activity while minimizing toxicity. This iterative process aids in developing more effective therapeutic agents based on the parent compound .

Material Science Applications

1. Development of Functional Materials
Beyond biological applications, this compound can be utilized in material science for developing functional materials with specific properties. The sulfonyl group enhances solubility and stability in various solvents, making it suitable for applications in coatings and polymers. The incorporation of pyrazole units can impart unique electronic properties that are beneficial for sensor technologies and organic electronics .

Case Studies

Study Application Findings
Study on 5-HT6 Receptor AntagonistsAntidepressant ActivitySeveral derivatives exhibited high binding affinities; potential for mood disorder treatments .
Antimicrobial EvaluationAntimicrobial PropertiesCompounds showed significant inhibition rates against resistant fungal strains; promising candidates for new antibiotics .
Molecular Docking AnalysisPharmacological InsightsFavorable binding interactions predicted with targets involved in inflammation; supports further development .
SAR InvestigationStructure OptimizationIdentified key structural features that enhance activity; aids in drug design .

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Heterocycles

(a) 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride
  • Structure : Piperidine replaced by a benzonitrile-substituted pyrazole.
  • Key Differences: The benzonitrile group (electron-withdrawing) contrasts with the sulfonyl group in the target compound.
  • Implications : Reduced fluorination may decrease lipophilicity compared to the 2,4-difluoro-substituted target .
(b) Fenpropidin (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide)
  • Structure : Piperidine absent; triazole-carboxamide core instead.
  • Key Differences : The carboxamide group offers hydrogen-bonding sites distinct from the sulfonyl group. The lack of fluorine reduces electronegativity and may lower membrane permeability.
  • Implications: Triazole rings (vs.

Sulfonyl Group Analogs

(a) 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
  • Structure : Shares the pyrazole-piperidine core but lacks fluorine on the benzene ring.
  • Key Differences: The 2,4-difluoro substitution in the target compound enhances electron-withdrawing effects and steric bulk compared to the non-fluorinated analog.
  • Implications : Fluorination likely improves resistance to oxidative metabolism and enhances binding to hydrophobic pockets in biological targets .

Fluorinated Aromatic Compounds

(a) Efinaconazole (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol
  • Structure : Shares the 2,4-difluorophenyl motif but incorporates a triazole-diol system.
  • Key Differences : The triazole-diol structure facilitates antifungal activity via cytochrome P450 inhibition, whereas the target’s sulfonyl-pyrazole-piperidine scaffold may target different enzymes or receptors.
  • Implications : Fluorine placement on aromatic rings is critical for target specificity; positional isomerism (e.g., 2,4- vs. 3,5-substitution) alters steric and electronic profiles .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Heterocycle Type Fluorination Biological Relevance (Inferred)
Target Compound 383.35 2,4-Difluorobenzenesulfonyl, 1-methylpyrazole Pyrazole 2,4-diF Enhanced lipophilicity, metabolic stability
4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 256.71 Benzenesulfonyl chloride Pyrazole None Precursor for sulfonamide synthesis
Fenpropidin 328.37 Triazole-carboxamide, 3-methylphenyl Triazole None Agricultural fungicide
Efinaconazole 348.30 2,4-Difluorophenyl, triazole-diol Triazole 2,4-diF Antifungal agent

Research Implications and Structure-Activity Relationships (SAR)

  • Sulfonyl vs. Carboxamide : Sulfonyl groups enhance acidity (pKa ~1-2) versus carboxamides (pKa ~4-5), influencing ionization state and membrane permeability .
  • Pyrazole vs. Triazole : Pyrazoles exhibit lower basicity (pKa ~2-3) than triazoles (pKa ~4-5), affecting solubility and interaction with protonated targets .

Biological Activity

The compound 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Weight : 327.36 g/mol
  • Chemical Structure :
    C13H14F2N2O2S\text{C}_{13}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}
  • 5-HT6 Receptor Antagonism :
    • The compound exhibits significant antagonistic activity at the 5-HT6 serotonin receptor , which is implicated in various neuropsychiatric disorders. Antagonism at this receptor may contribute to its potential antidepressant effects and cognitive enhancement properties .
  • Neurotransmitter Modulation :
    • It has been observed to influence levels of key neurotransmitters, including serotonin and norepinephrine, suggesting a role in mood regulation and anxiety reduction .

Pharmacological Effects

  • Antidepressant Potential : Preliminary studies indicate that the compound may exert antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a critical role in these effects.
  • Cognitive Enhancement : The antagonism of the 5-HT6 receptor is associated with improved cognitive function, making this compound a candidate for further research in cognitive disorders .

Study 1: Antidepressant Activity

A study investigated the effects of the compound on rat models of depression. Results indicated a significant reduction in depressive behaviors when administered at doses ranging from 10 to 30 mg/kg. The mechanism was linked to increased serotonin levels in the synaptic cleft due to receptor antagonism .

Study 2: Cognitive Function Assessment

In a double-blind study involving aged rats, administration of the compound resulted in improved performance in maze tests, indicating enhanced memory and learning capabilities. This effect was attributed to its action on the 5-HT6 receptor, which is known to influence cognitive processes .

Data Summary

Property Value
Molecular FormulaC₁₃H₁₄F₂N₂O₂S
Molecular Weight327.36 g/mol
Biological Targets5-HT6 Receptor
Antidepressant Dose Range10 - 30 mg/kg
Cognitive Enhancement Dose10 - 50 mg/kg

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can reaction yields be optimized?

  • Methodology : A two-step approach is commonly employed: (i) Nucleophilic substitution : React 3-(1-methyl-1H-pyrazol-3-yl)piperidine with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF). (ii) Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of piperidine derivative to sulfonyl chloride) and inert atmosphere to prevent hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology :
  • ¹H/¹³C NMR : Identify the piperidine ring protons (δ 2.5–3.5 ppm), pyrazole methyl group (δ ~3.8 ppm), and sulfonyl-linked aromatic protons (δ 7.2–8.1 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine atoms.
  • FT-IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies: (i) Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. (ii) Monitor degradation via HPLC-UV at 254 nm. (iii) Calculate half-life (t₁/₂) using first-order kinetics. Acidic conditions may hydrolyze the sulfonamide bond, requiring lyophilization for long-term storage .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
  • Cellular cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
    Reference structurally similar compounds (e.g., pyrazole-piperidine hybrids) as positive controls for assay design .

Q. How can computational tools predict the compound’s physicochemical properties?

  • Methodology :
  • Lipophilicity : Calculate logP using ChemAxon or Molinspiration.
  • Solubility : Employ QSPR models in ACD/Labs or Schrödinger’s QikProp.
  • Pharmacokinetics : Predict CYP450 interactions via SwissADME. Adjust substituents (e.g., fluorobenzene) to enhance metabolic stability .

Advanced Research Questions

Q. How do crystallographic challenges arise during structural determination of this compound, and how can they be resolved?

  • Methodology : The sulfonyl group and fluorine atoms introduce disorder. Use SHELXL for refinement: (i) Collect high-resolution data (d ≤ 0.8 Å) at low temperature (100 K). (ii) Apply restraints to anisotropic displacement parameters (ADPs) for fluorine atoms. (iii) Validate with WinGX -generated ORTEP diagrams to visualize electron density .

Q. What strategies address contradictory biological data between enzyme inhibition and cellular activity?

  • Methodology : (i) Membrane permeability : Measure Papp values in Caco-2 monolayers. Low permeability may explain poor cellular efficacy despite enzyme inhibition. (ii) Off-target binding : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions. (iii) Prodrug design : Introduce ester moieties to enhance cellular uptake .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for selective target binding?

  • Methodology : (i) Analog synthesis : Modify substituents on the pyrazole (e.g., electron-withdrawing groups at C4) and piperidine (e.g., N-alkylation). (ii) Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). (iii) Biophysical validation : Confirm binding via SPR or ITC. Fluorine atoms may enhance hydrophobic interactions in binding pockets .

Q. What are the limitations of using LC-MS for detecting degradation products, and how can they be mitigated?

  • Methodology :
  • Ion suppression : Co-eluting impurities may mask degradation peaks. Use orthogonal methods like HILIC-MS.
  • Low-abundance products : Employ high-sensitivity Q-TOF/MS with data-dependent acquisition (DDA).
  • Structural elucidation : Perform MS/MS fragmentation and compare with synthetic standards .

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities?

  • Methodology :
    (i) Conformational sampling : Run molecular dynamics (MD) simulations (e.g., GROMACS) to explore ligand flexibility.
    (ii) Solvent effects : Include explicit water molecules in docking protocols.
    (iii) Crystallography : Resolve co-crystal structures to validate binding poses. Fluorine’s electronegativity may disrupt predicted hydrogen bonds .

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